Pharmacokinetic Differentiation: Fluphenazine Decanoate vs. Fluphenazine Enanthate Half-Life and Hydrolysis Rates
Fluphenazine decanoate demonstrates a substantially longer elimination half-life compared with fluphenazine enanthate, directly impacting clinical dosing frequency and steady-state maintenance. Following a single intramuscular injection, fluphenazine decanoate exhibits an apparent elimination half-life of 6.8 to 9.6 days, whereas fluphenazine enanthate shows a half-life of only 3.5 to 4 days [1]. After multiple injections, the mean apparent half-life of fluphenazine decanoate increases to 14.3 days [2]. The mechanistic basis for this difference lies in enzymatic hydrolysis rates: fluphenazine enanthate is hydrolyzed 15-fold faster than fluphenazine decanoate in human plasma and 6-fold faster in human liver microsomes [3]. Due to its shorter half-life, fluphenazine enanthate is no longer in clinical use, making decanoate the only clinically viable fluphenazine LAI formulation [4].
| Evidence Dimension | Apparent elimination half-life following single intramuscular injection |
|---|---|
| Target Compound Data | 6.8 to 9.6 days (single injection); 14.3 days (multiple injections, mean apparent half-life) |
| Comparator Or Baseline | Fluphenazine enanthate: 3.5 to 4 days (single injection) |
| Quantified Difference | Decanoate half-life is 1.9× to 2.7× longer after single injection; 3.6× to 4.1× longer after multiple injections; enanthate hydrolyzed 15-fold faster in human plasma |
| Conditions | Intramuscular injection in sesame oil vehicle; plasma concentration measurement via radioimmunoassay or GC-MS; human pharmacokinetic studies |
Why This Matters
Procurement of fluphenazine enanthate is not clinically justified due to its short half-life and market withdrawal; fluphenazine decanoate is the only LAI formulation in this chemical series with pharmacokinetics suitable for 2–4 week dosing intervals.
- [1] Jann MW, Ereshefsky L, Saklad SR. Clinical pharmacokinetics of the depot antipsychotics. Clin Pharmacokinet. 1985;10(4):315-333. doi:10.2165/00003088-198510040-00003. View Source
- [2] Jann MW, Ereshefsky L, Saklad SR. Clinical pharmacokinetics of the depot antipsychotics. Clin Pharmacokinet. 1985;10(4):315-333. doi:10.2165/00003088-198510040-00003. View Source
- [3] Bioconversion and P-gp-Mediated Transport of Depot Fluphenazine Prodrugs after Intramuscular Injection. J Pharm Sci. 2023. doi:10.1016/j.xphs.2023.04.001. View Source
- [4] Bioconversion and P-gp-Mediated Transport of Depot Fluphenazine Prodrugs after Intramuscular Injection. J Pharm Sci. 2023. doi:10.1016/j.xphs.2023.04.001. View Source
